molecular formula C5H6BrF3O2 B1268214 2-Bromo-3,3,3-trifluoropropyl acetate CAS No. 383-68-6

2-Bromo-3,3,3-trifluoropropyl acetate

Cat. No.: B1268214
CAS No.: 383-68-6
M. Wt: 235 g/mol
InChI Key: SOLYBTULJSCJLK-UHFFFAOYSA-N
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Description

2-Bromo-3,3,3-trifluoropropyl acetate is an organic compound with the molecular formula C5H6BrF3O2. It is a derivative of propyl acetate where the hydrogen atoms on the propyl group are substituted with bromine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,3,3-trifluoropropyl acetate typically involves the reaction of 2-bromo-3,3,3-trifluoropropanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-efficiency reactors and continuous monitoring of reaction parameters to optimize yield and purity. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3,3-trifluoropropyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Hydrolysis: The ester group can be hydrolyzed to form 2-bromo-3,3,3-trifluoropropanol and acetic acid.

    Reduction: The compound can be reduced to form 2-bromo-3,3,3-trifluoropropanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents such as water or alcohols.

    Hydrolysis: Acidic or basic conditions can be used, with water as the solvent.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of this compound.

    Hydrolysis: The major products are 2-bromo-3,3,3-trifluoropropanol and acetic acid.

    Reduction: The major product is 2-bromo-3,3,3-trifluoropropanol.

Scientific Research Applications

2-Bromo-3,3,3-trifluoropropyl acetate is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those involving fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Bromo-3,3,3-trifluoropropyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing 2-bromo-3,3,3-trifluoropropanol, which can further participate in biochemical pathways. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and interactions of the compound with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,3,3-trifluoropropanol: A closely related compound where the acetate group is replaced with a hydroxyl group.

    3,3,3-Trifluoropropyl acetate: Similar structure but lacks the bromine atom.

    2-Bromo-3,3,3-trifluoropropene: Contains a double bond instead of the acetate group.

Uniqueness

2-Bromo-3,3,3-trifluoropropyl acetate is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research and industrial applications.

Properties

IUPAC Name

(2-bromo-3,3,3-trifluoropropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3O2/c1-3(10)11-2-4(6)5(7,8)9/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLYBTULJSCJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337021
Record name 2-Bromo-3,3,3-trifluoropropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-68-6
Record name 1-Propanol, 2-bromo-3,3,3-trifluoro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,3,3-trifluoropropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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